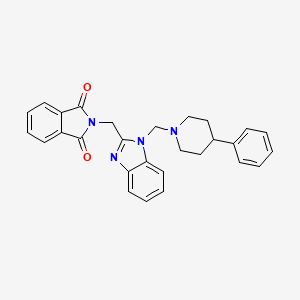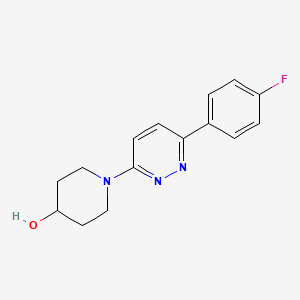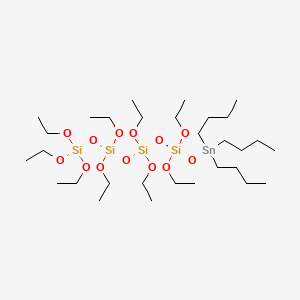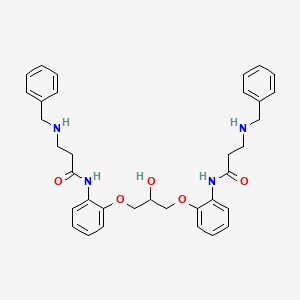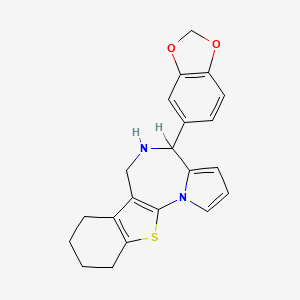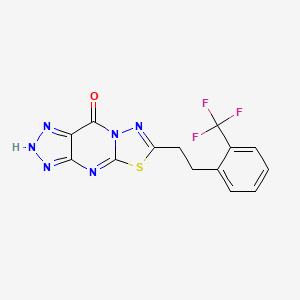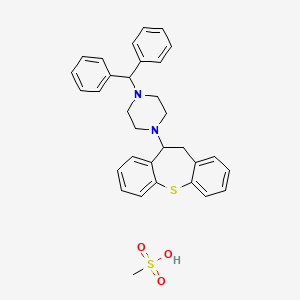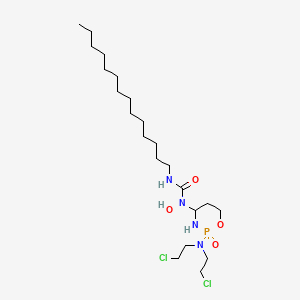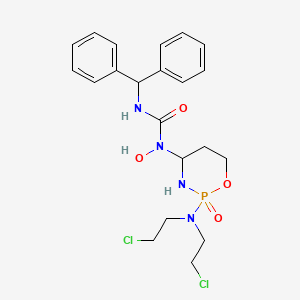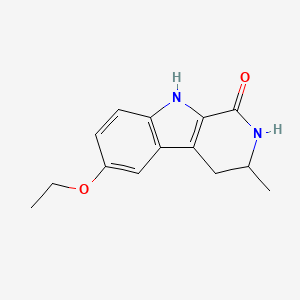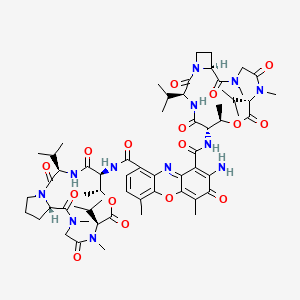
Azetomycin I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetomycin I is a macrolide antibiotic that belongs to the azalide subclass. It is structurally related to erythromycin but has a 15-membered ring with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring. This modification allows for the prevention of its metabolism, differentiating it from other macrolides . This compound is primarily used to treat a variety of bacterial infections, including respiratory, enteric, and genitourinary infections .
准备方法
Synthetic Routes and Reaction Conditions
Azetomycin I is synthesized through a semi-synthetic process derived from erythromycin. The synthesis involves the incorporation of a methyl-substituted nitrogen atom into the lactone ring . The process typically includes the following steps:
Formation of the lactone ring: This involves the cyclization of a linear precursor to form the macrolide ring.
Incorporation of the nitrogen atom: A methyl-substituted nitrogen atom is introduced into the lactone ring, replacing a carbonyl group.
Functional group modifications: Various functional groups are added or modified to enhance the antibiotic’s properties.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes followed by chemical modifications. The fermentation process uses specific strains of bacteria to produce erythromycin, which is then chemically modified to produce this compound . The process includes:
Fermentation: Culturing bacteria to produce erythromycin.
Extraction and purification: Isolating erythromycin from the fermentation broth.
Chemical modification: Introducing the methyl-substituted nitrogen atom and other functional groups to produce this compound.
化学反应分析
Types of Reactions
Azetomycin I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its antibiotic properties .
科学研究应用
Azetomycin I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
作用机制
Azetomycin I exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . The inhibition of protein synthesis ultimately leads to the death of the bacterial cell. The molecular targets and pathways involved include the bacterial ribosome and the protein synthesis machinery .
相似化合物的比较
Azetomycin I is unique among macrolide antibiotics due to its structural modification, which prevents its metabolism and enhances its antibiotic properties. Similar compounds include:
Erythromycin: The parent compound from which this compound is derived.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Roxithromycin: A macrolide antibiotic with a similar structure but different pharmacokinetic properties
This compound stands out due to its enhanced stability and broader spectrum of activity compared to these similar compounds .
属性
CAS 编号 |
59519-94-7 |
|---|---|
分子式 |
C61H84N12O16 |
分子量 |
1241.4 g/mol |
IUPAC 名称 |
2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.2.0]octadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C61H84N12O16/c1-26(2)41-58(83)72-22-17-18-35(72)56(81)68(13)24-37(74)70(15)47(28(5)6)60(85)87-32(11)43(54(79)64-41)66-52(77)34-20-19-30(9)50-45(34)63-46-39(40(62)49(76)31(10)51(46)89-50)53(78)67-44-33(12)88-61(86)48(29(7)8)71(16)38(75)25-69(14)57(82)36-21-23-73(36)59(84)42(27(3)4)65-55(44)80/h19-20,26-29,32-33,35-36,41-44,47-48H,17-18,21-25,62H2,1-16H3,(H,64,79)(H,65,80)(H,66,77)(H,67,78)/t32-,33-,35+,36+,41-,42+,43+,44+,47+,48+/m1/s1 |
InChI 键 |
BVPWSRPVKLEVKE-YYPSEWRFSA-N |
手性 SMILES |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCN7C(=O)[C@@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C |
规范 SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


